2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

Catalog No.
S6546930
CAS No.
570408-53-6
M.F
C8H9NO4
M. Wt
183.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

CAS Number

570408-53-6

Product Name

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.2

There is currently a lack of scientific research readily available on 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid. This is evident by searching scientific databases like PubChem [] and Scifinder [], which provide information on known chemicals and their properties but do not show any entries for this specific compound.

Further evidence comes from searching scholarly databases like Google Scholar [] and ScienceDirect []. These resources index academic publications, and a search for "2-(2-hydroxyethoxy)pyridine-4-carboxylic acid" produces no results. This suggests that the compound has not been widely studied or reported on in the scientific literature.

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid, also known as 4-pyridinecarboxylic acid with a 2-(2-hydroxyethoxy) substituent, is an organic compound characterized by its distinct functional groups. The compound features a pyridine ring substituted at the 4-position with a carboxylic acid and at the 2-position with a hydroxyethoxy group. This structure contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and medicinal chemistry.

The molecular formula for this compound is C8H9NO4C_8H_9NO_4, and it has a molecular weight of approximately 183.16 g/mol. Its structural formula can be represented using the InChI key: ARKXQTFCUAPJQT-UHFFFAOYSA-N, which indicates the connectivity of atoms within the molecule.

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde, depending on the conditions used. Common reagents for oxidation include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like thionyl chloride or phosphorus tribromide.

The synthesis of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. This process is generally carried out in the presence of a base such as potassium carbonate within a polar solvent like dimethylformamide. The reaction mixture is heated to promote the substitution reaction, leading to the formation of the desired compound.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for scalability and yield. High-purity reagents and controlled conditions are essential to ensure the quality of the final product. Large reactors are often utilized to maintain precise temperature and pressure during synthesis.

The applications of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound may serve as a lead structure for developing new drugs.
  • Agriculture: Compounds with similar structures have been explored as agrochemicals for pest control or plant growth regulation.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules in chemical manufacturing .

Interaction studies involving 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid may focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Investigating its interactions with metal ions could also reveal useful properties related to coordination chemistry and catalysis.

Several compounds share structural similarities with 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid:

Compound NameStructure/CharacteristicsUnique Features
Isonicotinic AcidPyridine derivative with a carboxylic acid at the 4-positionKnown for its use in tuberculosis treatment; lacks hydroxyethoxy substituent
Nicotinic AcidCarboxylic acid at the 3-positionImportant in neurotransmitter function; different position of carboxyl group
Picolinic AcidCarboxylic acid at the 2-positionExhibits chelating properties; distinct from both isonicotinic and nicotinic acids
4-Hydroxy-pyridine-3-carboxylic AcidHydroxyl group at the 4-position instead of ethoxyDifferent functional group arrangement; potential for different reactivity

Uniqueness

The uniqueness of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid lies in its specific substitution pattern that enhances solubility and reactivity compared to its parent compounds. The presence of the hydroxyethoxy group not only alters its physical properties but may also influence its biological activity, making it an interesting candidate for further research in drug development and other applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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